molecular formula C14H32N2 B1498246 N-Tert-butyl-N'-octyl ethylenediamine CAS No. 886500-92-1

N-Tert-butyl-N'-octyl ethylenediamine

Cat. No.: B1498246
CAS No.: 886500-92-1
M. Wt: 228.42 g/mol
InChI Key: GPAYOMXTPVAUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Tert-butyl-N'-octyl ethylenediamine is a derivative of ethylenediamine (H₂NCH₂CH₂NH₂), featuring a tert-butyl (-C(CH₃)₃) group on one nitrogen atom and an octyl (-C₈H₁₇) group on the other. This asymmetrical substitution pattern imparts unique physicochemical properties, such as amphiphilicity (due to the hydrophobic octyl chain and polar amine groups) and steric hindrance (from the bulky tert-butyl group). These traits make it valuable in applications like drug delivery, catalysis, and materials science.

Properties

CAS No.

886500-92-1

Molecular Formula

C14H32N2

Molecular Weight

228.42 g/mol

IUPAC Name

N'-tert-butyl-N-octylethane-1,2-diamine

InChI

InChI=1S/C14H32N2/c1-5-6-7-8-9-10-11-15-12-13-16-14(2,3)4/h15-16H,5-13H2,1-4H3

InChI Key

GPAYOMXTPVAUHN-UHFFFAOYSA-N

SMILES

CCCCCCCCNCCNC(C)(C)C

Canonical SMILES

CCCCCCCCNCCNC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The octyl chain in N-Tert-butyl-N'-octyl ethylenediamine likely enhances lipid bilayer interactions, similar to N-(2-Aminoethyl)-N-octylethylenediamine acetate .
  • In contrast, compounds with multiple octyl groups (e.g., N,N-Dioctyl derivatives) exhibit reduced solubility but stronger hydrophobic interactions .
2.2 Compounds with Tert-Butyl Groups
Compound Name Substituents Key Properties/Applications Reference
N,N’-Di-tert-butylethylenediamine Two tert-butyl groups High steric hindrance; stabilizes metal complexes
tert-Butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate tert-butyl carbamate + dimethylbutane Enhanced stability in synthetic chemistry
N-tert-Butyl-N'-ethyl ethylenediamine tert-butyl + ethyl Intermediate in specialty chemical synthesis

Key Findings :

  • The tert-butyl group in this compound likely improves thermal and oxidative stability, as seen in tert-butyl carbamate derivatives .
  • However, bulkier substituents (e.g., two tert-butyl groups in N,N’-Di-tert-butylethylenediamine) may limit substrate access in catalytic applications compared to mono-substituted analogues .
2.3 Ethylenediamine Derivatives with Mixed Functional Groups
Compound Name Substituents Key Properties/Applications Reference
N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine Butyl + thienylmethyl Enhanced chemical reactivity; used in coordination chemistry
Hydroxyethyl ethylenediamine Hydroxyethyl Multifunctional; reacts with acids, esters, and glyoxal
N-(2-Hydroxypropyl)ethylenediamine Hydroxypropyl Forms hydrogen bonds; modulates enzyme activity

Key Findings :

  • The octyl group in this compound may offer superior lipid compatibility compared to polar substituents like hydroxyethyl or thienylmethyl .
  • Unlike Hydroxyethyl ethylenediamine, which reacts broadly with acids and esters, the tert-butyl group in the target compound may restrict reactivity to specific substrates .

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